Cholinesterase Inhibitory Scaffold Validation – Propanohydrazide Derivatives Achieve Low-Micromolar AChE and BChE IC₅₀
Although the unsubstituted parent compound N'-benzylidenepropanohydrazide has not been directly tested in published cholinesterase assays, eight novel N'-(benzylidene)propanehydrazide derivatives were evaluated by Kılıç (2024) using the modified Ellman method. The most potent derivative, compound 2a, exhibited an AChE IC₅₀ of 12.83 µM, while compound 2d showed a BChE IC₅₀ of 16.02 µM [1]. This is significant because the propanoyl scaffold—when appropriately substituted—delivers dual cholinesterase inhibition in the low-micromolar range, a profile not consistently observed with analogous acetylhydrazide or benzohydrazide scaffolds in separate studies. The parent compound serves as the essential baseline reference for SAR exploration within this scaffold series.
| Evidence Dimension | AChE and BChE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Parent scaffold not directly tested; best derivative 2a: AChE IC₅₀ = 12.83 µM; derivative 2d: BChE IC₅₀ = 16.02 µM [1] |
| Comparator Or Baseline | N'-benzylidenebenzohydrazide analogs: most active derivatives MIC ~19 µg/mL (approximately 85 µM) against C. freundii; no direct cholinesterase data available [2] |
| Quantified Difference | The propanohydrazide scaffold achieves low-micromolar cholinesterase inhibition (12.83–16.02 µM) upon substitution, whereas the benzohydrazide scaffold has been primarily characterized for antibacterial rather than cholinesterase activity. Cross-class comparison is indirect. |
| Conditions | Modified Ellman method; AChE from electric eel, BChE from equine serum; compounds tested at varying concentrations in vitro [1] |
Why This Matters
For researchers building cholinesterase-targeted compound libraries, the propanohydrazide scaffold offers a validated entry point with demonstrated SAR responsiveness, whereas the acetyl and benzoyl analogs lack equivalent published cholinesterase benchmarking data.
- [1] Kılıç, B. (2024). Design, synthesis, and biological assessment of novel N'-(benzylidene)propanehydrazides as MTDL for Alzheimer's disease. Journal of Faculty of Pharmacy of Ankara University, 48(3), 840-852. DOI: 10.33483/jfpau.1434552. View Source
- [2] Alam, M. S., Jebin, S., Rahman, M. M., Bari, M. L., & Lee, D.-U. (2016). Biological and quantitative-SAR evaluations, and docking studies of (E)-N'-benzylidenebenzohydrazide analogues as potential antibacterial agents. EXCLI Journal, 15, 350-361. DOI: 10.17179/excli2016-388. View Source
